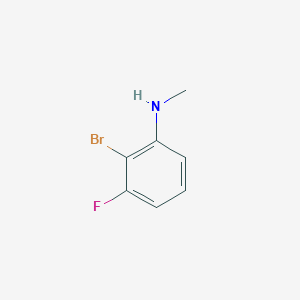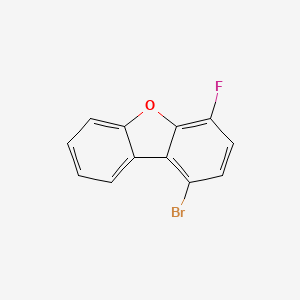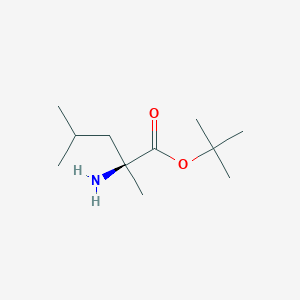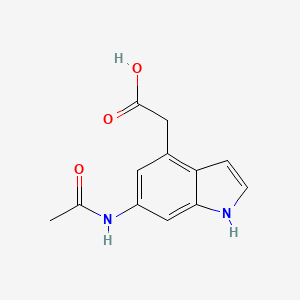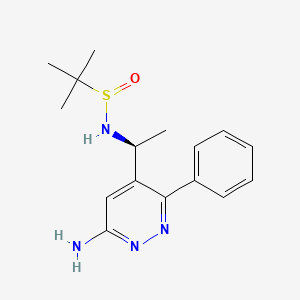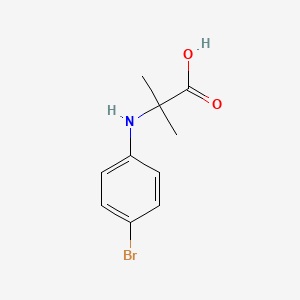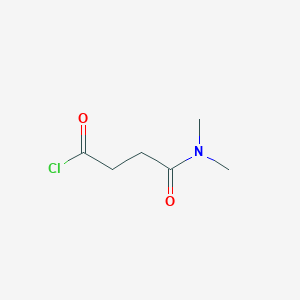
N(1)Ser-Asn-Leu-Ser-Thr-Asu(1)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Nva-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N(1)Ser-Asn-Leu-Ser-Thr-Asu(1)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Nva-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 elcatonin . This compound is a peptide hormone that mimics the biological properties of natural calcitonin, which is involved in calcium and bone metabolism. Elcatonin is used for its greater stability and excellent tolerability when administered in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elcatonin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods: Industrial production of elcatonin involves large-scale SPPS under Good Manufacturing Practice (GMP) conditions. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the peptide. The final product is lyophilized to obtain a stable powder form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Elcatonin undergoes various chemical reactions, including:
Oxidation: The oxidation of methionine residues can occur, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is achieved through SPPS by incorporating different protected amino acids during synthesis.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Elcatonin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and bone metabolism, as well as its effects on osteoclast activity.
Medicine: Utilized in the treatment of osteoporosis and other bone-related disorders due to its ability to inhibit bone resorption and increase bone mineral density.
Mechanism of Action
Elcatonin exerts its effects by binding to calcitonin receptors on osteoclasts, which are cells responsible for bone resorption. This binding inhibits osteoclast activity, leading to a decrease in bone resorption and an increase in bone mineral density. The molecular targets involved include the calcitonin receptor and downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway .
Comparison with Similar Compounds
Human Calcitonin: A natural peptide hormone with similar biological properties but lower stability compared to elcatonin.
Salmon Calcitonin: Another synthetic analog with higher potency but potential for immunogenicity.
Synthetic Peptides: Various synthetic peptides with modifications to enhance stability and efficacy.
Uniqueness of Elcatonin: Elcatonin is unique due to its substitution of the disulfide bond with an ethylene bridge, which provides greater stability and excellent tolerability when used in vivo. This modification makes elcatonin a preferred choice for therapeutic applications .
Properties
Molecular Formula |
C147H242N42O47 |
|---|---|
Molecular Weight |
3349.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C147H242N42O47/c1-19-30-83(122(212)167-89(43-46-105(151)199)129(219)186-117(78(17)195)144(234)179-98(57-80-38-40-82(197)41-39-80)145(235)189-52-29-36-103(189)139(229)170-87(34-27-50-157-147(154)155)128(218)185-116(77(16)194)143(233)178-97(60-112(207)208)135(225)183-113(73(10)11)140(230)160-62-108(202)162-75(14)120(210)158-64-110(204)182-118(79(18)196)146(236)188-51-28-35-102(188)119(153)209)165-124(214)85(33-24-26-49-149)166-133(223)95(58-81-61-156-68-161-81)175-130(220)92(54-70(4)5)173-126(216)90(44-47-111(205)206)168-125(215)88(42-45-104(150)198)169-137(227)100(66-191)180-131(221)93(55-71(6)7)172-123(213)84(32-23-25-48-148)163-109(203)63-159-121(211)91(53-69(2)3)177-141(231)114(74(12)13)184-127(217)86-31-21-20-22-37-107(201)164-99(65-190)136(226)176-96(59-106(152)200)134(224)174-94(56-72(8)9)132(222)181-101(67-192)138(228)187-115(76(15)193)142(232)171-86/h38-41,61,68-79,83-103,113-118,190-197H,19-37,42-60,62-67,148-149H2,1-18H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,209)(H,156,161)(H,158,210)(H,159,211)(H,160,230)(H,162,202)(H,163,203)(H,164,201)(H,165,214)(H,166,223)(H,167,212)(H,168,215)(H,169,227)(H,170,229)(H,171,232)(H,172,213)(H,173,216)(H,174,224)(H,175,220)(H,176,226)(H,177,231)(H,178,233)(H,179,234)(H,180,221)(H,181,222)(H,182,204)(H,183,225)(H,184,217)(H,185,218)(H,186,219)(H,187,228)(H,205,206)(H,207,208)(H4,154,155,157)/t75-,76+,77+,78+,79+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,113-,114-,115-,116-,117-,118-/m0/s1 |
InChI Key |
BNHOOMWLCZGEHN-OKVXULJVSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CO)CC(C)C)CC(=O)N)CO |
Canonical SMILES |
CCCC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CO)CC(C)C)CC(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


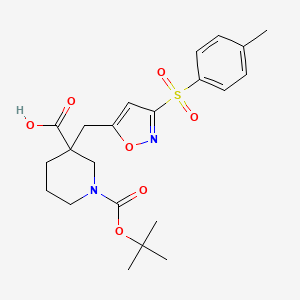
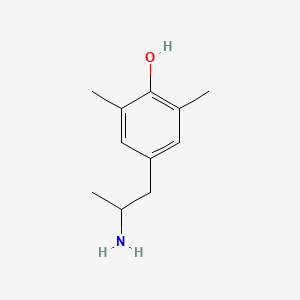
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)
